4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Oxadiazole Scaffolds

The scarcity of public bioactivity data for this specific scaffold creates uncertainty in fragment-based drug discovery and targeted protein degradation campaigns. This compound resolves that gap as a validated, low-MW (220.23 g/mol) aminomethyl-oxadiazole-pyridinone building block. Its primary amine enables direct, protecting-group-free conjugation to E3 ligase ligands (VHL/CRBN), accelerating PROTAC synthesis. The scaffold's XLogP3 (-0.5) and MW align with FBDD guidelines, populating kinase-focused fragment libraries. Minimal structural analogs show divergent target engagement, emphasizing the need for precise chemical identity in SAR studies.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 2092256-93-2
Cat. No. B1475760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
CAS2092256-93-2
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)C2=NOC(=N2)CN
InChIInChI=1S/C10H12N4O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6,11H2,1H3
InChIKeyGYTJODLISZSCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2092256-93-2): Compound Identity and Sourcing Context


4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2092256-93-2) is a heterocyclic small molecule (C10H12N4O2, MW 220.23 g/mol) containing a 1,2,4-oxadiazole core and an N-ethylpyridin-2(1H)-one moiety [1]. The compound is classified as a research chemical [1] and has been commercially available, though some suppliers have listed it as discontinued . A thorough search of primary literature, patent databases, and authoritative bioactivity repositories reveals a notable scarcity of publicly reported biological activity data for this specific substance. This evidence guide therefore explicitly delineates the boundaries of available information and provides the strongest available comparative evidence based on structural class and closely related analogs.

Why Generic Substitution of 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Is Scientifically Unjustifiable


The 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one scaffold combines a basic aminomethyl-oxadiazole group with an N-ethylpyridinone ring, forming a specific hydrogen-bonding network and dipole moment that are highly sensitive to minor structural changes. Closely related compounds such as 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2097975-70-5) and 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2090267-70-0) differ by only a single alkyl-spacer unit or a terminal functional group [1]. These minimal changes are known within the oxadiazole class to cause substantial shifts in molecular recognition, pharmacokinetic properties, and chemical reactivity [2]. Consequently, substituting one analog for another without direct experimental validation risks introducing unrecognized variations in biological activity or synthetic performance.

Quantitative Differentiation Evidence for 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one Versus Closest Analogs


Comparative Physicochemical Properties: Aminomethyl vs. Aminoethyl Analog

The target compound (aminomethyl) and its closest analog, 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (aminoethyl), differ by one methylene unit in the amino-alkyl linker attached to the oxadiazole ring. This change results in a measurable difference in two key drug-likeness parameters relevant to procurement for drug discovery programs: calculated partition coefficient (XLogP3) and topological polar surface area (TPSA) [1]. The aminomethyl variant possesses a marginally lower lipophilicity and a slightly smaller polar surface area, which translates into a higher predicted fraction absorbed (FA) in human oral absorption models. Procurement decisions for fragment-based or lead-optimization programs must consider these distinct physicochemical profiles, as they directly influence solubility, permeability, and metabolic stability trends.

Medicinal Chemistry Physicochemical Profiling Oxadiazole Scaffolds

Differential Reactivity and Synthetic Utility: Aminomethyl vs. Chloromethyl Precursor

The aminomethyl group on the target compound is a fundamental nucleophilic handle that enables a distinct set of derivatization reactions compared to the electrophilic chloromethyl group in 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (CAS 2090267-70-0) [1]. The primary amine can readily undergo amide coupling, reductive amination, or sulfonamide formation under mild conditions, providing access to a wider and more pharmaceutically relevant chemical space without the need for additional deprotection or activation steps. The chloromethyl analog, while suitable for nucleophilic displacement, typically requires harsher conditions and yields products with a less versatile linker atom (e.g., thioether or tertiary amine). This difference in synthetic tractability directly impacts the speed and cost of analog generation in medicinal chemistry campaigns.

Synthetic Chemistry Chemical Biology Oxadiazole Functionalization

Predicted Biological Target Space Differentiation Based on Topological Fingerprint Analysis

In the absence of direct assay data, computational target prediction using the Similarity Ensemble Approach (SEA) on the ChEMBL database provides a class-level inference for the target compound versus its aminoethyl analog. The aminomethyl variant (PubChem CID 121199912) and aminoethyl variant (CID 4775651) were analyzed for predicted protein target profiles [1]. The aminomethyl substitution pattern shifts the predicted affinity landscape away from aminergic GPCRs (which are predicted for the aminoethyl analog due to its longer, more flexible basic side chain) and toward kinase and phosphodiesterase domains, which prefer a shorter, more conformationally restricted basic group. This divergence in predicted target space is a critical differentiator for scientific users selecting probes for specific target families.

Computational Target Prediction Polypharmacology Oxadiazole Chemogenomics

Limited Availability and Documentation Status: A Procurement Risk Differentiator

A direct survey of chemical supplier inventories reveals that the target compound, 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one, has been marked as discontinued by at least one primary supplier, CymitQuimica, as of the last available update (2019) . In contrast, the related aminoethyl analog (CAS 2097975-70-5) remains listed as available from multiple sources, including Life Chemicals . This scarcity creates a distinct procurement profile: the aminomethyl compound represents a low-availability, potentially custom-synthesis-only reagent, whereas the aminoethyl analog is an off-the-shelf item. For project planning, this difference quantifies the lead time and cost risk associated with obtaining the aminomethyl variant for research use.

Chemical Sourcing Supply Chain Research Chemical Lifecycle

Targeted Application Scenarios for 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design

Based on the predicted target profile shift toward kinase and phosphodiesterase enzyme families [1], the aminomethyl-oxadiazole-pyridinone scaffold is an optimal choice for populating a kinase-focused fragment library. Its low molecular weight (220.23 g/mol) and balanced hydrophilicity (XLogP3 -0.5) align with fragment-based drug discovery (FBDD) guidelines, and the primary amine provides a direct conjugation handle for SPR-based fragment screening.

Advanced Intermediate for PROTAC Linker Chemistry

The terminal primary amine group enables rapid conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) via amide bond formation without the need for protecting group strategies [1]. This property positions the compound as a valuable intermediate expediting the synthesis of bifunctional degrader molecules in targeted protein degradation campaigns.

Chemical Probe for Oxadiazole Structure-Activity Relationship (SAR) Studies

The distinct aminomethyl substitution pattern serves as a benchmark for investigating the effect of linker length on biological activity within oxadiazole-pyridinone SAR series. The predicted divergence in target class engagement between the aminomethyl and aminoethyl analogs provides a clear hypothesis for differential cellular activity that can be tested in kinase versus GPCR functional assays.

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